molecular formula C22H23FN2O3 B2656042 (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 904008-47-5

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2656042
CAS No.: 904008-47-5
M. Wt: 382.435
InChI Key: NWQTWWZWCSOLMS-UNOMPAQXSA-N
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Description

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction, often using a methylpiperazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluorobenzylidene group can be reduced to a fluorobenzyl group.

    Substitution: The piperazine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fluorobenzyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
  • (Z)-2-(2-bromobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
  • (Z)-2-(2-methylbenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Uniqueness

The presence of the fluorine atom in (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one distinguishes it from its analogs. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable modification in drug design and development.

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-14-11-18(26)16(13-25-9-7-24(2)8-10-25)22-20(14)21(27)19(28-22)12-15-5-3-4-6-17(15)23/h3-6,11-12,26H,7-10,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQTWWZWCSOLMS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3F)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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